molecular formula C11H14ClN3O B1397811 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1227068-70-3

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No. B1397811
M. Wt: 239.7 g/mol
InChI Key: MYISSUVLGOLELT-UHFFFAOYSA-N
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Description

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, also known as 4-Chloropyrazin-2-yl-1-piperidin-1-yl-ethanone, is an organic compound with a molecular formula of C9H12ClN3O. This compound is a colorless solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. It is also used in the synthesis of dyes and other industrial chemicals.

Scientific Research Applications

Piperazine Derivatives in Drug Design and Therapeutic Applications

Piperazine, a six-membered ring containing two nitrogen atoms, is a core structural motif in many pharmacologically active compounds. Its versatility and medicinal significance are underscored by its inclusion in drugs targeting diverse therapeutic areas, including central nervous system disorders, cancer, inflammation, and infectious diseases. The adaptability of piperazine-based molecules is attributed to the ease with which the substitution pattern on the nucleus can be modified, profoundly affecting their medicinal properties (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The anti-mycobacterial activity of these compounds, derived from their structural framework, highlights the potential of piperazine as a building block in developing new anti-TB molecules. This suggests avenues for synthesizing novel central nervous system (CNS) acting drugs, leveraging the heterocyclic nature of piperazine that accommodates functional groups conducive to CNS activity (Girase et al., 2020).

Redox Mediators and Organic Pollutant Degradation

The application of redox mediators in conjunction with oxidoreductive enzymes presents an innovative approach to degrading organic pollutants in wastewater. This enzymatic strategy, enhanced by redox mediators, broadens the substrate range and degradation efficiency for recalcitrant compounds. Although not directly linked to "1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone," this research avenue underscores the potential of chemical mediators, including piperazine derivatives, in environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISSUVLGOLELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-chloro-3-(piperidin-4-yl)pyrazine-3TFA (150 g, 0.278 mol) in anhydrous dichloromethane (1.5 L) kept under nitrogen was added triethylamine (194 mL, 1.39 mol, 5 eq.) over a period of 15 min., followed by acetic anhydride (53 mL, 0.556 mol, 2 eq.) over a period of 10 min. The resulting mixture was allowed to stir at room temperature for 2 h and quenched with 500 mL of water. After separation, the organic phase was further washed with water (500 mL) and brine (500 mL). The aqueous phases were combined and back extracted with dichloromethane (1 L). Organic extracts were combined, dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=2:3 to 100% ethyl acetate) to give 70 g 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone. Yield: 94% for two steps.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-3-(piperidin-4-yl)pyrazine-3TFA
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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